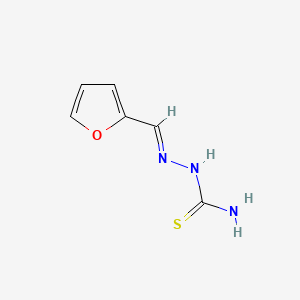

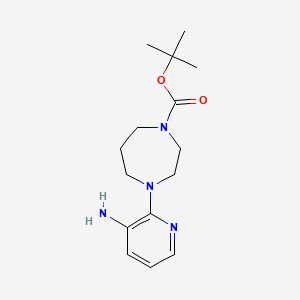

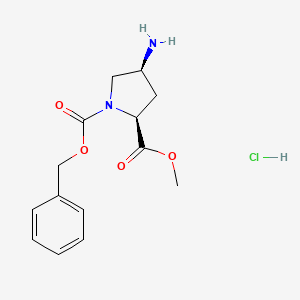

![molecular formula C9H9N3O B6591732 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde CAS No. 1516833-31-0](/img/structure/B6591732.png)

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a chemical compound with the CAS Number: 1516833-31-0. It has a molecular weight of 175.19 and its molecular formula is C9H9N3O . The compound is solid in physical form .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including this compound, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C9H9N3O/c1-6-3-7 (5-13)8-4-10-12 (2)9 (8)11-6/h3-5H,1-2H3 .Physical and Chemical Properties Analysis

This compound is a solid compound. It should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique

Kinase Inhibitor Design Pyrazolo[3,4-b]pyridine derivatives, including structures similar to 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde, have proven to be particularly versatile for the design of kinase inhibitors. These compounds can interact with kinases in multiple ways, often binding to the hinge region of the kinase domain. This flexibility in interaction allows for the development of potent and selective kinase inhibitors, which are crucial for therapeutic applications in cancer and other diseases where kinase activity is dysregulated. This class of compounds has been extensively explored in patent literature, indicating a strong interest from both academic and industrial research sectors in leveraging their chemical properties for therapeutic purposes (Wenglowsky, 2013).

Organocatalysis in Synthesis The application of organocatalysts in synthesizing heterocyclic compounds, including pyrazolo[3,4-b]pyridine derivatives, underscores the significance of this compound in organic chemistry. Organocatalytic approaches facilitate the construction of complex molecules, such as tetrahydrobenzo[b]pyrans, highlighting the role of pyrazolo[3,4-b]pyridine derivatives in advancing synthetic methodologies (Kiyani, 2018).

Biological and Medicinal Applications The structural and chemical properties of pyrazolo[3,4-b]pyridine derivatives contribute to their biological significance, particularly in the development of N-oxide molecules for organic synthesis, catalysis, and drug applications. These compounds have been highlighted for their potential in forming metal complexes, designing catalysts, and exhibiting various biological activities, including anticancer, antibacterial, and anti-inflammatory effects (Li et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

1,6-dimethylpyrazolo[3,4-b]pyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-3-7(5-13)8-4-10-12(2)9(8)11-6/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTPTRBRPJZZKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=NN(C2=N1)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

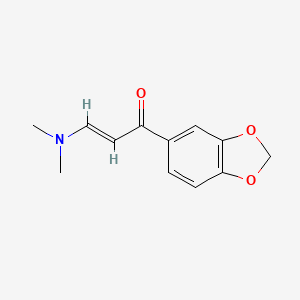

![(E)-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B6591652.png)

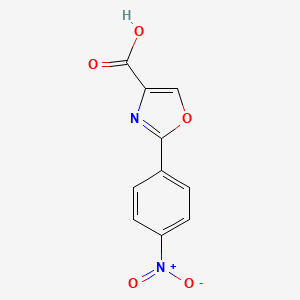

![2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6591687.png)

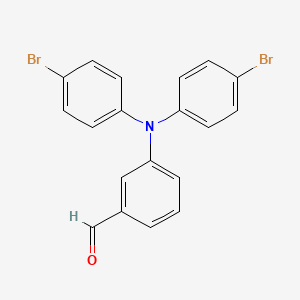

![7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6591705.png)

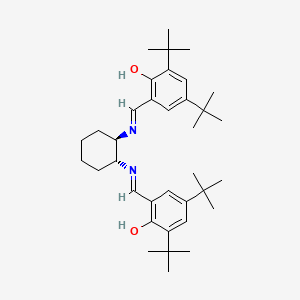

![Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B6591741.png)